molecular formula C8H17ClN2O3 B2597447 Methyl glycyl-D-valinate hydrochloride CAS No. 857506-76-4

Methyl glycyl-D-valinate hydrochloride

Cat. No. B2597447
CAS RN: 857506-76-4
M. Wt: 224.69
InChI Key: SKEAZBQBMZGHEE-OGFXRTJISA-N
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Description

“Methyl glycyl-D-valinate hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 224.685 Da .

Scientific Research Applications

Studies on the Methyl Isocyanate Adducts with Globin

This research characterizes adducts formed in human globin upon treatment with methylisocyanate (MIC), revealing insights into the biomonitoring of internal exposure to reactive species. The study identified major MIC adducts with N-terminal Val and side-chain of Lys, highlighting the role of globin modifications in understanding toxic compound interactions with biological macromolecules (Mráz et al., 2004).

The pH-Rate Profile for the Hydrolysis of a Peptide Bond

Investigation into the hydrolysis rates of N-(phenylacetyl)glycyl-d-valine across various pH levels, providing insights into peptide bond stability and reaction kinetics. Such studies can inform the stability and reactivity of peptides, including those related to "Methyl glycyl-D-valinate hydrochloride" (Smith and Hansen, 1998).

Chemical Modification of Glycyrrhizic Acid

Although focused on glycyrrhizic acid, this study discusses the synthesis of bioactive amides and their implications for medicine. The methodologies for creating bioactive derivatives could be relevant for modifying peptides like "this compound" for specific scientific or therapeutic applications (Baltina, 2003).

Concurrent Induction and Mechanism-based Inactivation of CYP3A4 by an L-Valinamide Derivative

This study examines how a specific L-valinamide derivative interacts with CYP3A4, a key enzyme in drug metabolism. Understanding such interactions is crucial for the development and optimization of new drugs, possibly including derivatives similar to "this compound" (Luo et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, “D-Valine methyl ester hydrochloride”, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3.ClH/c1-5(2)7(8(12)13-3)10-6(11)4-9;/h5,7H,4,9H2,1-3H3,(H,10,11);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEAZBQBMZGHEE-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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